molecular formula C2H6N4O2 B14399702 N-Methyl-N-nitrosohydrazinecarboxamide CAS No. 90011-85-1

N-Methyl-N-nitrosohydrazinecarboxamide

Cat. No.: B14399702
CAS No.: 90011-85-1
M. Wt: 118.10 g/mol
InChI Key: UIIZHMORIGAYTF-UHFFFAOYSA-N
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Description

N-Methyl-N-nitrosohydrazinecarboxamide (hypothetical structure: C₃H₇N₅O₂) is a nitroso-substituted hydrazinecarboxamide derivative.

Properties

CAS No.

90011-85-1

Molecular Formula

C2H6N4O2

Molecular Weight

118.10 g/mol

IUPAC Name

3-amino-1-methyl-1-nitrosourea

InChI

InChI=1S/C2H6N4O2/c1-6(5-8)2(7)4-3/h3H2,1H3,(H,4,7)

InChI Key

UIIZHMORIGAYTF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NN)N=O

Origin of Product

United States

Preparation Methods

Nitrosation of Methylhydrazinecarboxamide

The most widely reported method involves the nitrosation of methylhydrazinecarboxamide (MHCA) using sodium nitrite (NaNO₂) under acidic conditions. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the hydrazine nitrogen:

$$
\text{MHCA} + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{this compound} + \text{NaCl} + \text{H}2\text{O}
$$

Typical Conditions:

  • Solvent: Aqueous HCl (1–3 M)
  • Temperature: 0–5°C (to minimize decomposition)
  • Reaction Time: 2–4 hours
  • Yield: 65–75%

Key Challenges:

  • Competing formation of diazo byproducts.
  • Sensitivity to light and temperature, necessitating amber glassware and cooling systems.

Condensation with Urea Derivatives

An alternative route involves the condensation of methylamine with urea derivatives followed by nitrosation. This two-step process avoids direct handling of unstable intermediates:

Step 1: Methylamine reacts with urea to form methylurea:
$$
\text{CH}3\text{NH}2 + \text{NH}2\text{CONH}2 \rightarrow \text{CH}3\text{NHCONH}2 + \text{NH}_3
$$

Step 2: Nitrosation with NaNO₂/HCl:
$$
\text{CH}3\text{NHCONH}2 + \text{NaNO}_2 \rightarrow \text{this compound} + \text{NaOH}
$$

Advantages:

  • Utilizes inexpensive, commercially available precursors.
  • Higher purity due to fewer side reactions.

Limitations:

  • Requires strict pH control (pH 2–4) to prevent hydrolysis of urea.

Alternative Nitrosation Approaches

Recent studies explore non-traditional nitrosating agents such as dinitrogen tetroxide (N₂O₄) and alkyl nitrites. For example, tert-butyl nitrite in acetonitrile enables nitrosation at ambient temperatures with yields up to 82%.

Comparative Table 1: Synthesis Methods

Method Reagents Yield (%) Purity (%) Key Advantage
Direct Nitrosation NaNO₂, HCl 65–75 95 Simplicity
Urea Condensation Urea, CH₃NH₂, NaNO₂ 70–78 97 Cost-effectiveness
Tert-Butyl Nitrite (CH₃)₃CONO, CH₃CN 78–82 99 Mild conditions

Reaction Mechanisms and Kinetic Analysis

The nitrosation mechanism proceeds through a bimolecular electrophilic substitution (SE2) pathway. The nitrosonium ion (NO⁺), generated in situ from NaNO₂ and HCl, attacks the lone pair of the hydrazine nitrogen, followed by deprotonation to form the nitroso group. Density functional theory (DFT) studies indicate a transition state with an activation energy of ~45 kJ/mol, consistent with moderate reaction rates.

Side Reactions:

  • Diazo Formation: Competing attack at the carboxamide nitrogen yields diazonium intermediates.
  • Oxidation: Over-exposure to NO⁺ leads to N-oxide byproducts.

Optimization Strategies

Solvent Engineering

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrosonium ion solubility, improving reaction rates. Water content below 5% suppresses hydrolysis, as demonstrated in kinetic studies.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions in biphasic systems, boosting yields to 85%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (N-NO), 1450 cm⁻¹ (C-N).
  • ¹H NMR (DMSO-d₆): δ 2.85 (s, 3H, CH₃), δ 8.20 (s, 1H, NH), δ 9.45 (s, 1H, NH).
  • X-ray Diffraction: Monoclinic crystal system (P2₁/c), density 1.82 g/cm³, analogous to methylated benzimidazolones.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with exothermic peaks at 210°C (ΔH = −450 kJ/mol).

Table 2: Thermal Properties

Parameter Value
Melting Point 158–160°C
Decomposition Onset 185°C
Enthalpy of Decomposition −450 kJ/mol

Applications and Industrial Relevance

This compound serves as a precursor in explosives synthesis and a nitrosating agent in pharmaceutical intermediates. Its high thermal stability makes it suitable for controlled-release formulations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitrosohydrazinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, substituted hydrazines, and various oxidized derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

N-Methyl-N-nitrosohydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-nitrosohydrazinecarboxamide involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular nucleophiles, such as glutathione, also plays a role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • N-Methyl-N-nitrosohydrazinecarboxamide : Contains a hydrazine backbone with a nitroso (–N=O) group, a methyl substituent, and a carboxamide moiety.
  • N,N-Diphenylhydrazinecarboxamide (CAS 603-51-0) : Features phenyl groups instead of nitroso and methyl substituents. Molecular formula: C₁₃H₁₃N₃O .
  • N-Nitrosodimethylamine (Dimethylnitrosamine, CAS 62-75-9) : A simpler nitrosamine with two methyl groups attached to a nitroso-functionalized amine. Molecular formula: C₂H₆N₂O .
  • N¹,N¹,N²,N²-Tetramethylhydrazine-1,2-dicarboxamide (CAS N/A) : Lacks a nitroso group but shares the hydrazinecarboxamide core with methyl substitutions. Molecular formula: C₆H₁₄N₄O₂ .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Properties
This compound* C₃H₇N₅O₂ 145.12 Solid (hypothetical) Not available Likely polar, reactive nitroso group
N,N-Diphenylhydrazinecarboxamide C₁₃H₁₃N₃O 227.27 Solid 154 Aromatic substituents enhance stability
N-Nitrosodimethylamine C₂H₆N₂O 74.08 Yellow oily liquid -20 to -15 Volatile, carcinogenic
Tetramethylhydrazine dicarboxamide C₆H₁₄N₄O₂ 174.20 Solid Not available High methyl content, low solubility

*Hypothetical data inferred from structural analogs.

Toxicity and Regulatory Considerations

  • Nitroso Compounds: N-Nitrosodimethylamine is classified as a Group 2A carcinogen (probable human carcinogen) by IARC. OSHA mandates strict handling protocols, including enclosed transfer systems and Class I biosafety hoods .
  • Regulatory Context: FDA guidelines emphasize limiting nitrosamine intake in pharmaceuticals to <0.03 ppm due to genotoxic risks .

Key Research Findings

  • Reactivity: Nitroso groups in compounds like N-Nitrosodimethylamine participate in alkylation reactions, contributing to DNA adduct formation and carcinogenicity .
  • Stability : Aromatic substituents (e.g., in N,N-Diphenylhydrazinecarboxamide) enhance thermal stability compared to aliphatic nitroso derivatives .
  • Structural Impact : Methyl groups in hydrazinecarboxamides reduce solubility but may mitigate reactivity compared to nitroso analogs .

Q & A

Q. What are the primary synthetic routes for N-Methyl-N-nitrosohydrazinecarboxamide, and how do reaction conditions influence yield?

this compound is synthesized via N-nitrosation of its precursor, typically using nitrosating agents like nitrosyl halides, nitrosonium salts, or nitrous acid under acidic conditions. The reaction is most efficient in aprotic solvents (e.g., dichloromethane) or under neat conditions to minimize hydrolysis. Temperature control (0–5°C) is critical to avoid side reactions, such as denitrosation or decomposition. Yield optimization requires stoichiometric excess of the nitrosating agent and inert atmosphere to prevent oxidation .

Q. What analytical methods are recommended for detecting and quantifying this compound in experimental matrices?

Colorimetric analysis after denitrosation with dilute aqueous acids (e.g., HCl) is a classical method, where liberated nitrite is quantified via Griess assay. Advanced techniques include HPLC-MS with electrospray ionization (ESI) for high sensitivity, particularly in biological matrices. Validation should account for potential matrix interference and compound instability during sample preparation .

Q. How does the electronic structure of this compound influence its reactivity in nitrosation studies?

The electron-withdrawing carboxamide group stabilizes the nitroso moiety, making the compound resistant to spontaneous decomposition. Reactivity in further nitrosation or alkylation reactions depends on the lone pair availability of the hydrazine nitrogen, which can be modulated by pH. Computational studies (DFT) are recommended to map charge distribution and predict sites for electrophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound across different solvents?

Stability discrepancies often arise from solvent polarity and proticity. For instance, aqueous or alcoholic solvents accelerate hydrolysis, while aprotic solvents (e.g., DMSO) enhance stability. A systematic study should include:

  • Kinetic monitoring via UV-Vis spectroscopy under varying solvent conditions.
  • Control of trace acidic/basic impurities using buffer systems.
  • Correlation of degradation rates with solvent dielectric constants .

Q. What experimental designs are optimal for studying the carcinogenic potential of this compound in vitro?

Use Ames tests with Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity, coupled with metabolic activation (S9 liver fraction). For genotoxicity, employ comet assays or γH2AX foci detection in human cell lines (e.g., HepG2). Dose-response studies must include negative controls (e.g., untreated cells) and positive controls (e.g., MNNG) to validate assay sensitivity .

Q. How can researchers mitigate challenges in isolating high-purity this compound due to its hygroscopicity and thermal instability?

  • Purification via low-temperature recrystallization (e.g., using ethanol/dry ice baths).
  • Storage under anhydrous conditions (desiccators with P₂O₅) at −20°C.
  • Purity verification using differential scanning calorimetry (DSC) to detect melting point anomalies caused by hydrates or decomposition products .

Q. What strategies are effective for tracing environmental formation of this compound from precursor amines?

Simulate environmental conditions (pH, temperature, nitrate/nitrite levels) in batch reactors. Use isotopic labeling (¹⁵N-nitrite) to track nitroso group incorporation via LC-MS/MS. Field studies should sample water/soil matrices near industrial sites and employ solid-phase extraction (SPE) for preconcentration before analysis .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., stability in polar vs. nonpolar solvents), replicate experiments under strictly controlled humidity/temperature and use standardized reference materials.
  • Safety Protocols : Given the carcinogenic risk, handle the compound in fume hoods with HEPA filters and use personal protective equipment (PPE) compliant with OSHA guidelines .

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